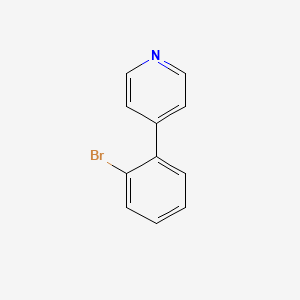
4-(2-Bromophenyl)pyridine
Descripción general
Descripción
“4-(2-Bromophenyl)pyridine” is a chemical compound with the molecular formula C11H8BrN and a molecular weight of 234.10 . .
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Bromophenyl)pyridine” has been reported in the literature. For instance, a new copolymer was synthesized via the reaction of a new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, with a thiophene-based diboronic ester via Suzuki cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenyl)pyridine” has been determined using various spectroscopic techniques. For example, X-ray diffraction has been used to determine the detailed structures of similar cyclometalated complexes .
Chemical Reactions Analysis
“4-(2-Bromophenyl)pyridine” can participate in various chemical reactions. For instance, it has been used in the synthesis of new pyridine and thienopyridine derivatives, which exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
Physical And Chemical Properties Analysis
“4-(2-Bromophenyl)pyridine” is a solid at 20 degrees Celsius . It exhibits luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Drug Development
4-(2-Bromophenyl)pyridine: is utilized in the synthesis of palladium-based complexes that show promise as anticancer drugs . These complexes are structurally similar to platinum-based drugs like cisplatin but with fewer side effects. They exhibit activity against cisplatin-resistant cells, making them valuable in the development of new cancer therapies .
Organic Synthesis: Suzuki–Miyaura Coupling
In organic synthesis, 4-(2-Bromophenyl)pyridine serves as a boron reagent for Suzuki–Miyaura coupling reactions . This reaction is widely used for forming carbon-carbon bonds, essential for constructing complex organic molecules.
Material Science: Semiconductor Materials
This compound is a building block in the creation of semiconductor materials due to its stable molecular structure and ability to form complex molecules . It’s used in the synthesis of materials with specific electronic properties for use in electronic devices.
Analytical Chemistry: Chromatography and Spectroscopy
4-(2-Bromophenyl)pyridine: is used in analytical chemistry for the preparation of standards and reagents in chromatography and spectroscopy . Its well-defined structure and properties make it ideal for use in analytical methods to identify and quantify substances.
Biochemistry: Enzyme Inhibition Studies
The compound’s derivatives are explored for their potential in enzyme inhibition, which is crucial for understanding biochemical pathways and developing drugs to treat diseases like Alzheimer’s and cancer .
Industrial Applications: Chemical Manufacturing
4-(2-Bromophenyl)pyridine: is involved in the manufacturing of various chemicals, serving as an intermediate in the synthesis of more complex compounds used across different industries .
Luminescent Materials: Lighting and Display Technologies
Cyclometalated complexes derived from 4-(2-Bromophenyl)pyridine exhibit luminescent properties, making them suitable for applications in lighting and display technologies .
Catalysis: Transition Metal-Catalyzed Reactions
This compound is used to form complexes with transition metals, which act as catalysts in various chemical reactions, including one-pot oxidation/Suzuki coupling of aryl chlorides . These catalytic processes are significant for the efficient synthesis of biaryl compounds.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Bromophenyl)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound may also interact with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac) in cyclometalated Pd (ii) and Ir (iii) complexes .
Mode of Action
The mode of action of 4-(2-Bromophenyl)pyridine involves its participation in the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-(2-Bromophenyl)pyridine are primarily related to the SM coupling reaction. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has a melting point of 220-224 °c and a predicted boiling point of 3188±170 °C . Its predicted density is 1.426±0.06 g/cm3 . These properties may influence its bioavailability.
Result of Action
The result of the action of 4-(2-Bromophenyl)pyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of biaryl compounds, which have applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 4-(2-Bromophenyl)pyridine is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use in a variety of reaction conditions.
Propiedades
IUPAC Name |
4-(2-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZVURXUOZUXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101681-34-9 | |
| Record name | 4-(2-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




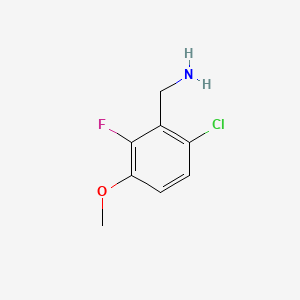
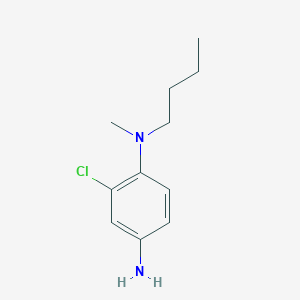
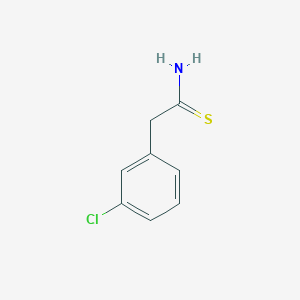
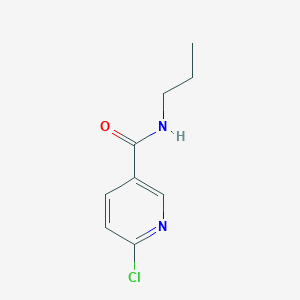
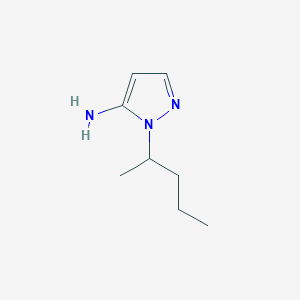
![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)
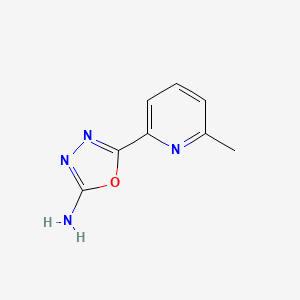

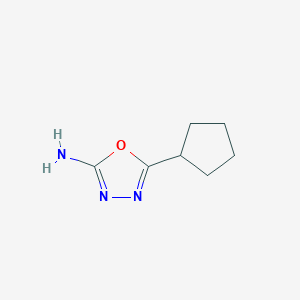
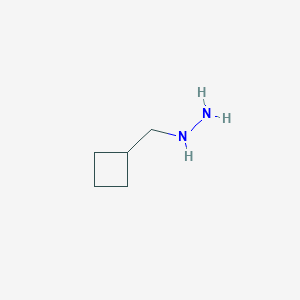
![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
amine](/img/structure/B1357731.png)
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)